[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Cyclopentyl group introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction using a cyclopentyl halide.
Final amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the cyclopentyl group.
Reduction: Reduced derivatives of the pyrazole ring or the amine group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown potential as an antileishmanial and antimalarial agent . It has been evaluated for its activity against Leishmania and Plasmodium species, showing promising results in vitro and in vivo.
Medicine
In medicine, the compound’s pharmacological properties make it a candidate for the development of new therapeutic agents
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound has been shown to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is essential for the survival of the parasite . This inhibition disrupts the synthesis of nucleotides, leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
- (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which provides a distinct set of chemical and biological properties. This dual structure allows for multiple points of functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H23N5 |
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Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C15H23N5/c1-12-14(9-16-7-13-8-17-19(2)10-13)11-20(18-12)15-5-3-4-6-15/h8,10-11,15-16H,3-7,9H2,1-2H3 |
InChI Key |
LRPLQFMRPBNELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2)C)C3CCCC3 |
Origin of Product |
United States |
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